

Inter-laboratory comparison of Levetiracetam Impurity B analysis

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Compound of Interest

Compound Name: *Levetiracetam Impurity B*

Cat. No.: *B14757004*

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An Inter-laboratory Comparison Guide to the Analysis of **Levetiracetam Impurity B**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of **Levetiracetam Impurity B**, a known process-related impurity in the manufacturing of the antiepileptic drug Levetiracetam. While a formal, large-scale inter-laboratory comparison study for this specific impurity has not been identified in publicly available literature, this document synthesizes data from various validated methods to offer a baseline for performance comparison. The guide is intended to assist laboratories in selecting and implementing a suitable analytical method and to provide a framework for conducting an in-house or collaborative study.

Levetiracetam Impurity B, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a critical quality attribute to be monitored in Levetiracetam drug substance and product.^{[1][2][3][4]} Its effective control is essential for ensuring the safety and efficacy of the final pharmaceutical product.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the determination of Levetiracetam and its impurities, including Impurity B. The data is extracted

from a study that developed and validated a method for Levetiracetam and its related substances.

Parameter	Method 1: Stability-Indicating RP-HPLC
Instrumentation	High-Performance Liquid Chromatography (HPLC)
Column	Inertsil ODS-3V, 150 x 4.6 mm, 3µm
Mobile Phase	Channel A: pH 5.50 phosphate buffer : acetonitrile (950:50 v/v)Channel B: Acetonitrile : water (90:10 v/v)
Flow Rate	1.0 ml/min
Column Temperature	40°C
Detection Wavelength	205 nm[5]
Injection Volume	10 µL[5]
Linearity (Correlation Coefficient)	> 0.99 for Levetiracetam and its impurities[5]
LOD & LOQ	Data for specific impurities A and C are provided in the source, but not for impurity B. For impurity-A: LOD 0.0049% and LOQ 0.0147%[5]
Accuracy (% Recovery)	Within acceptable limits as per ICH guidelines.
Precision (%RSD)	Within acceptable limits as per ICH guidelines.

Experimental Protocols

A detailed experimental protocol for a stability-indicating RP-HPLC method is provided below. This method is capable of separating Levetiracetam from its impurities.

Method 1: Stability-Indicating RP-HPLC[5]

1. Materials and Reagents:

- Levetiracetam reference standard and impurity standards

- Potassium phosphate monobasic
- Potassium hydroxide
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

2. Chromatographic Conditions:

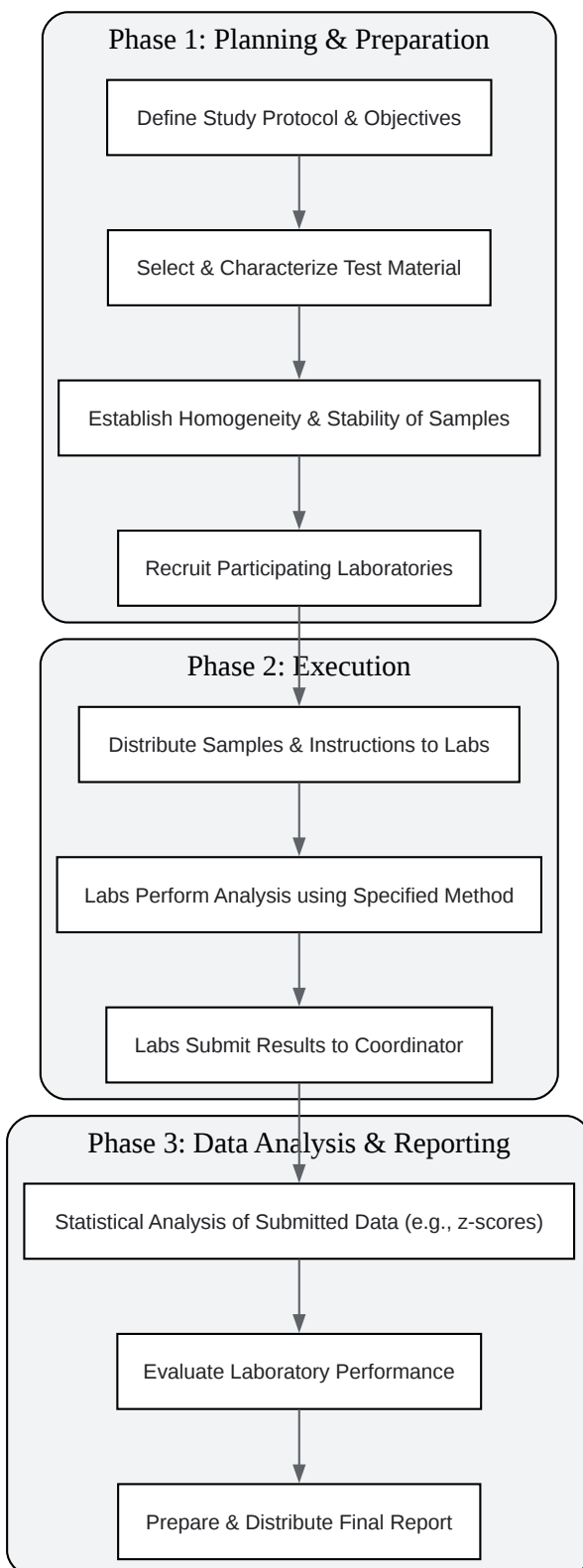
- Column: Inertsil ODS-3V, 150 x 4.6 mm, 3 μ m
- Mobile Phase A: Prepare a pH 5.50 phosphate buffer and mix with acetonitrile in a 950:50 (v/v) ratio. Filter and degas.
- Mobile Phase B: Mix acetonitrile and water in a 90:10 (v/v) ratio.
- Flow Rate: 1.0 ml/min
- Column Temperature: 40°C
- Sample Temperature: 25°C
- Detection: UV at 205 nm
- Injection Volume: 10 μ L

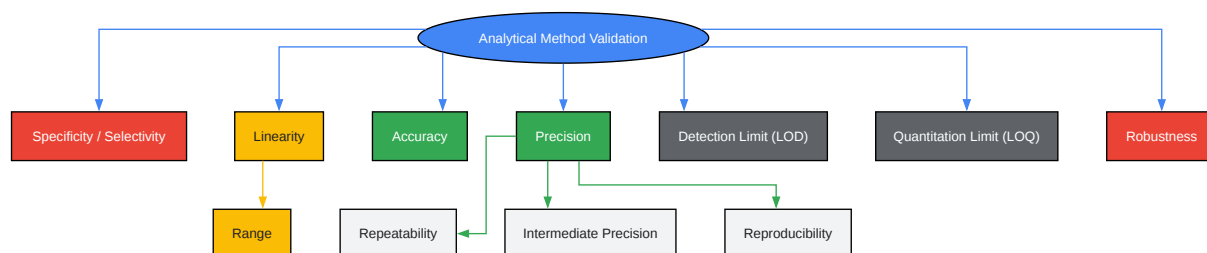
3. Preparation of Solutions:

- Diluent: Use Mobile Phase A as the diluent.
- Standard Solution: Prepare a standard solution of Levetiracetam in the diluent at a suitable concentration.
- Sample Solution: Prepare the sample solution from the dosage form to achieve a nominal concentration of Levetiracetam.
- Spiked Sample Solution: To a known concentration of the sample solution, add known amounts of impurity standards to assess accuracy and selectivity.

Proposed Inter-laboratory Comparison Workflow

To formally assess the reproducibility and robustness of an analytical method for **Levetiracetam Impurity B**, a proficiency testing scheme is recommended.^{[6][7][8]} The following workflow outlines the key stages of such a study.





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